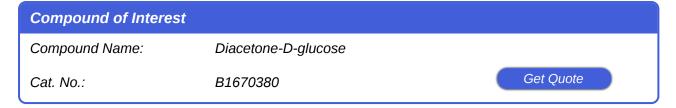


Diacetone-D-Glucose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Physical and Chemical Properties of 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose for Researchers and Drug Development Professionals

Diacetone-D-glucose, systematically known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a pivotal carbohydrate derivative extensively utilized in organic synthesis and medicinal chemistry. Its rigid furanose structure, conferred by the two isopropylidene protecting groups, leaves a single hydroxyl group at the C-3 position accessible for chemical modification. This unique structural feature makes it an invaluable chiral building block for the synthesis of complex molecules, including modified sugars, nucleoside analogues, and various natural products. This guide provides a detailed overview of its physical, chemical, and spectroscopic properties, along with key experimental protocols.

Core Physical and Chemical Properties

Diacetone-D-glucose is a white to pale yellow crystalline powder.[1][2][3] Its stability and solubility in various organic solvents make it a versatile reagent in a wide range of chemical transformations.

Table 1: Physical Properties of Diacetone-D-Glucose



Property	Value	References
Molecular Formula	C12H20O6	[2][4]
Molecular Weight	260.28 g/mol	
Appearance	White to off-white/light yellow crystalline powder	
Melting Point	107-113 °C	_
Boiling Point	362.8 °C at 760 mmHg	_
Density	1.214 g/cm ³	
Specific Rotation	$[\alpha]^{20}/D = -17^{\circ} \text{ to } -19^{\circ} \text{ (c=2,}$ $H_2O)$	
$[\alpha]^{20}/D = -18.5^{\circ} (c=5, H_2O)$		_
$[\alpha]^{20}/D = -18^{\circ} (c=1, H_2O)$	_	
Solubility	Soluble in acetone, ethanol, and chloroform. Slightly soluble in water.	
Flash Point	173.2 °C	_

Chemical Reactivity and Applications

The primary chemical utility of **diacetone-D-glucose** stems from the presence of a free secondary alcohol at the C-3 position, while other hydroxyl groups are protected. This allows for selective reactions such as oxidation, esterification, etherification, and inversion of stereochemistry at this specific site.

It serves as a crucial starting material for the synthesis of:

- Rare Sugars: Such as L-gulose and L-idose.
- Pharmaceutical Intermediates: Used in the development of drugs, including diabetologyrelated compounds and potential anti-cancer or anti-HIV agents.



- Chiral Ligands: Employed in organometallic chemistry for enantioselective reactions.
- Modified Nucleosides: As a precursor for antiviral and anticancer therapeutics.
- Fine Chemicals: Utilized in the manufacturing of surfactants and polymers.

Spectroscopic Analysis

The structure and purity of **diacetone-D-glucose** are routinely confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for Diacetone-D-Glucose



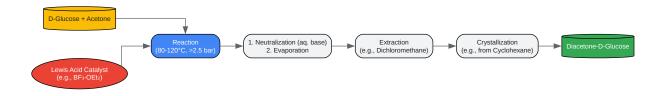
Technique	Data	References
¹ H NMR	Spectra are available, typically recorded in CDCl ₃ . Key signals include the anomeric proton (H-1) as a doublet around 5.9 ppm and characteristic signals for the four methyl groups of the isopropylidene protectors between 1.3 and 1.5 ppm.	
¹³ C NMR	Spectra are available. Expected signals include the anomeric carbon (C-1) around 105 ppm, carbons of the isopropylidene groups around 25-27 ppm and the quaternary carbons of these groups around 109 and 112 ppm.	
IR Spectroscopy	The spectrum shows a broad absorption band for the O-H stretch of the free hydroxyl group (~3500 cm ⁻¹), C-H stretching of alkyl groups (~2900-3000 cm ⁻¹), and strong C-O stretching bands in the fingerprint region (~1000-1200 cm ⁻¹).	
Mass Spectrometry	Electron Ionization (EI-MS) typically shows a characteristic strong intensity peak at m/z 101, which can be the base peak.	

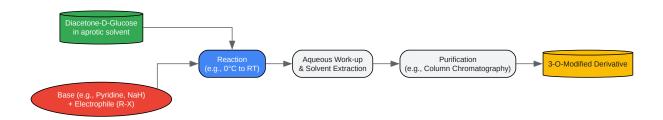
Key Experimental Protocols



Synthesis of Diacetone-D-Glucose from D-Glucose

The most common method for preparing **diacetone-D-glucose** involves the reaction of D-glucose with acetone in the presence of an acid catalyst. The following is a generalized protocol based on literature procedures.





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 To cite this document: BenchChem. [Diacetone-D-Glucose: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670380#diacetone-d-glucose-physical-and-chemical-properties]

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